

Application Notes and Protocols for Reactions Involving 4-Iodophenylsulfur Pentafluoride

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Compound of Interest

Compound Name: **4-Iodophenylsulfur Pentafluoride**

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Introduction

4-Iodophenylsulfur pentafluoride is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The electron-withdrawing nature and unique steric profile of the pentafluorosulfanyl (SF_5) group can impart desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.^{[1][2]} This document provides detailed application notes and experimental protocols for common palladium-catalyzed cross-coupling reactions utilizing **4-Iodophenylsulfur pentafluoride** as a key reactant.

The protocols outlined below are based on established synthetic methodologies for cross-coupling reactions and have been adapted for the specific reactivity of **4-Iodophenylsulfur pentafluoride**. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of novel chemical entities.

Key Cross-Coupling Reactions

Four key palladium-catalyzed cross-coupling reactions are detailed in this document:

- Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
- Sonogashira Coupling: For the synthesis of aryl-alkyne derivatives.

- Buchwald-Hartwig Amination: For the construction of arylamines.
- Negishi Coupling: For the formation of carbon-carbon bonds with organozinc reagents.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions involving aryl iodides, with specific data for SF₅-substituted compounds where available.

Table 1: Suzuki-Miyaura Coupling of 4-Iodophenylsulfur Pentafluoride

Coupling Partner	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Arylboronic acid	Pd(OAc) ₂ (5)	SPhos (10)	K ₃ PO ₄	Toluene/H ₂ O	100	12	75-95
Phenylboronic acid	Pd(PPh ₃) ₄ (3)	-	CsF/Ag ₂ O	DME	70	24	>90
4-Biphenyl boronic acid	Pd(OAc) ₂ (10)	-	NaHCO ₃ (sat.)	EtOH/H ₂ O	RT	0.4	63-93[3]

Table 2: Sonogashira Coupling of 4-Iodophenylsulfur Pentafluoride

Coupling Partner	Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Terminal Alkyne	Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (4)	Et ₃ N	THF	RT-50	2-6	80-95
Propargyl amine	Pd catalyst (5)	CuI (10)	DBU	Dioxane/EtOH	90	0.25	73[3]
Phenylacetylene	Cu(TMHD) ₂ (5)	-	Et ₃ N	Toluene	90	14	74 (for iodobenzene)[4]

Table 3: Buchwald-Hartwig Amination of 4-Iodophenylsulfur Pentafluoride

Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Primary/Secondary Amine	Pd ₂ (dba) ₃ (1-2)	Xantphos (2-4)	Cs ₂ CO ₃	Toluene	90-110	12-24	70-90
Benzylamine	Pd(OAc) ₂ (15)	BINAP (20)	Cs ₂ CO ₃	Toluene	90	48	61 (for a fluororous arylsulfonate)[5]
Aryl amines	Ni(acac) ₂ (1.5)	-	K ₃ PO ₄	Dioxane	100	24	81-91 (for aryl iodides) [6]

Table 4: Negishi Coupling of 4-Iodophenylsulfur Pentafluoride

Organic zinc Reagent	Catalyst (mol%)	Ligand (mol%)	Additive	Solvent	Temp. (°C)	Time (h)	Yield (%)
Arylzinc Halide	Pd ₂ (dba) ³ (2.5)	SPhos (10)	-	THF	50	3-5	32-42 (for a related SF ₅ - containin g substrate)[7][8]
Diarylzin c	CuI (5)	-	LiCl	DMF	100	12	up to 87 (for aryl iodides) [9]
Alkylzinc Halide	Pd ₂ (dba) ³ (2)	PCyp ³ (8)	NMI	THF/NM P	80	12	Good yields for unactivat ed alkyl iodides[1 0]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **4-Iodophenylsulfur pentafluoride** with an arylboronic acid.

Materials:

- **4-Iodophenylsulfur pentafluoride**
- Arylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K_3PO_4)
- Toluene
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
- Magnetic stirrer and heating plate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4-Iodophenylsulfur pentafluoride** (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).
- Add toluene (5 mL) and deionized water (1 mL) to the flask.
- Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
- Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of **4-Iodophenylsulfur pentafluoride** with a terminal alkyne.

Materials:

- **4-Iodophenylsulfur pentafluoride**
- Terminal alkyne
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for inert atmosphere reactions

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **4-Iodophenylsulfur pentafluoride** (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%),

and copper(I) iodide (0.04 mmol, 4 mol%).

- Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
- Stir the mixture at room temperature for 10 minutes.
- Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
- Stir the reaction at room temperature or heat to 50 °C for 2-6 hours, monitoring by TLC.
- Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of **4-Iodophenylsulfur pentafluoride** with a primary or secondary amine.

Materials:

- **4-Iodophenylsulfur pentafluoride**
- Primary or secondary amine
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous toluene

- Standard glassware for inert atmosphere reactions

Procedure:

- In a glovebox or under a stream of inert gas, add $\text{Pd}_2(\text{dba})_3$ (0.01-0.02 mmol, 1-2 mol%) and Xantphos (0.02-0.04 mmol, 2-4 mol%) to a dry Schlenk tube.
- Add anhydrous toluene (2 mL) and stir for 10 minutes to form the catalyst complex.
- In a separate flask, add **4-Iodophenylsulfur pentafluoride** (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.).
- Transfer the pre-formed catalyst solution to the flask containing the reactants via syringe.
- Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove inorganic salts.
- Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4: Negishi Coupling

This protocol describes a general method for the Negishi coupling of **4-Iodophenylsulfur pentafluoride** with an organozinc reagent.

Materials:

- **4-Iodophenylsulfur pentafluoride**
- Organozinc reagent (prepared *in situ* or from a commercial source)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- SPhos

- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions

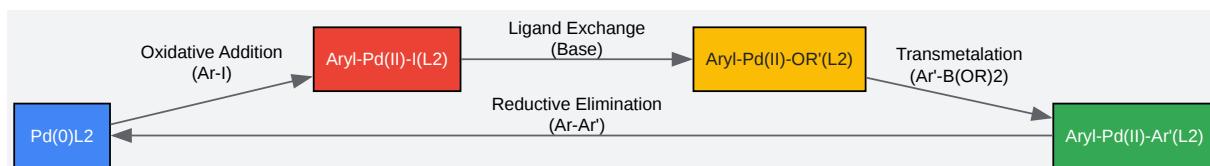
Procedure:

- To a dry Schlenk flask under an inert atmosphere, add $\text{Pd}_2(\text{dba})_3$ (0.025 mmol, 2.5 mol%) and SPhos (0.10 mmol, 10 mol%).
- Add anhydrous THF (5 mL) and stir to dissolve.
- In a separate flask, add **4-Iodophenylsulfur pentafluoride** (1.0 mmol, 1.0 equiv.).
- Add the solution of the organozinc reagent (1.2-1.5 mmol, 1.2-1.5 equiv.) in THF to the flask containing the aryl iodide.
- Transfer the catalyst solution to the reactant mixture via cannula.
- Heat the reaction to 50 °C and stir for 3-5 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH_4Cl solution.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the product by flash column chromatography.

Mandatory Visualizations

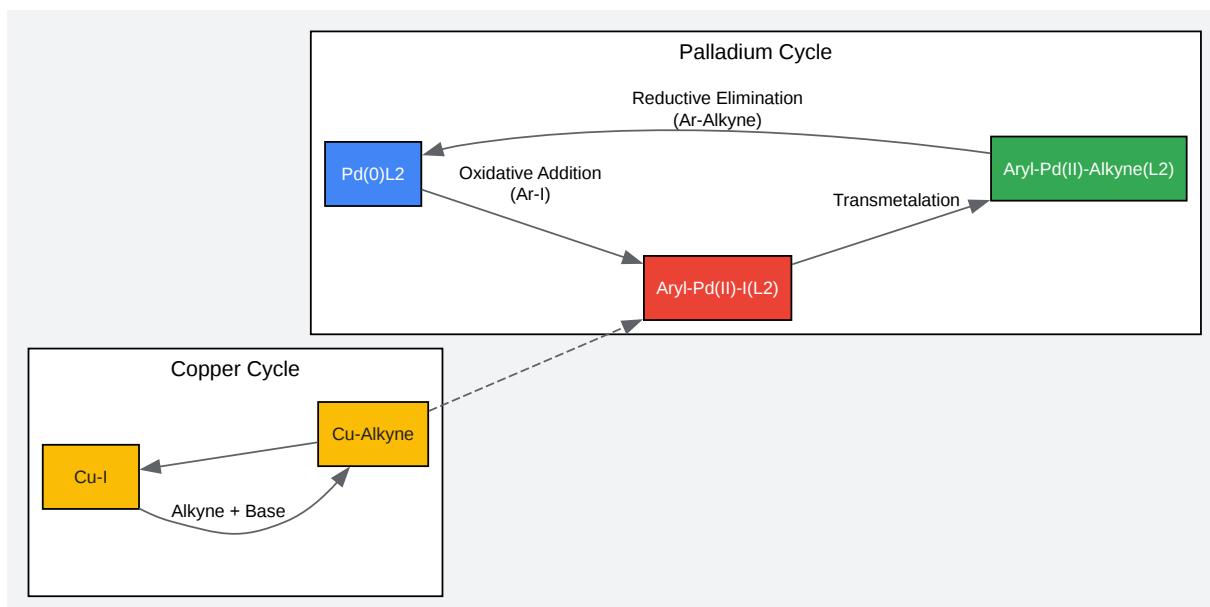
Catalytic Cycles and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.



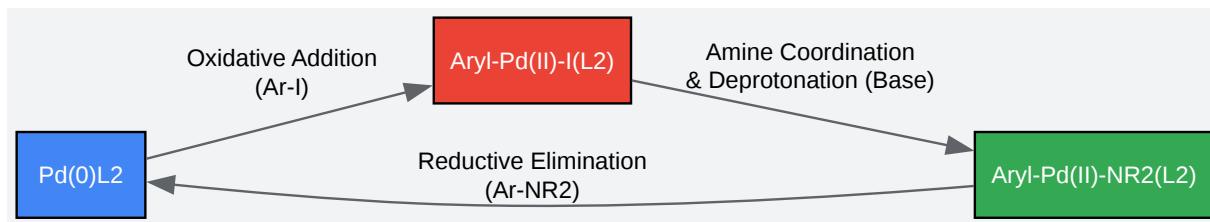
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



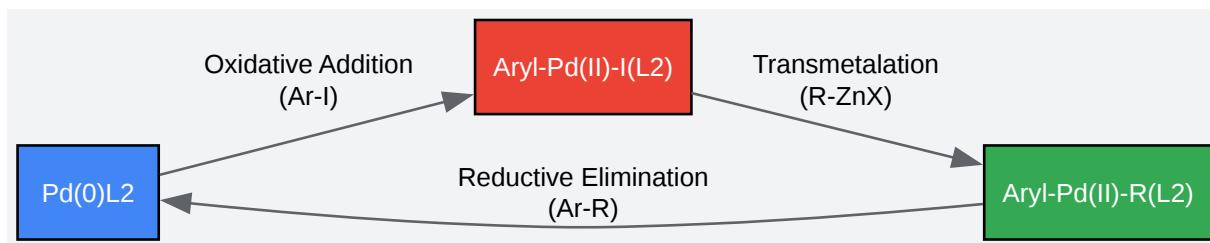
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Caption: Interconnected catalytic cycles of the Sonogashira coupling.



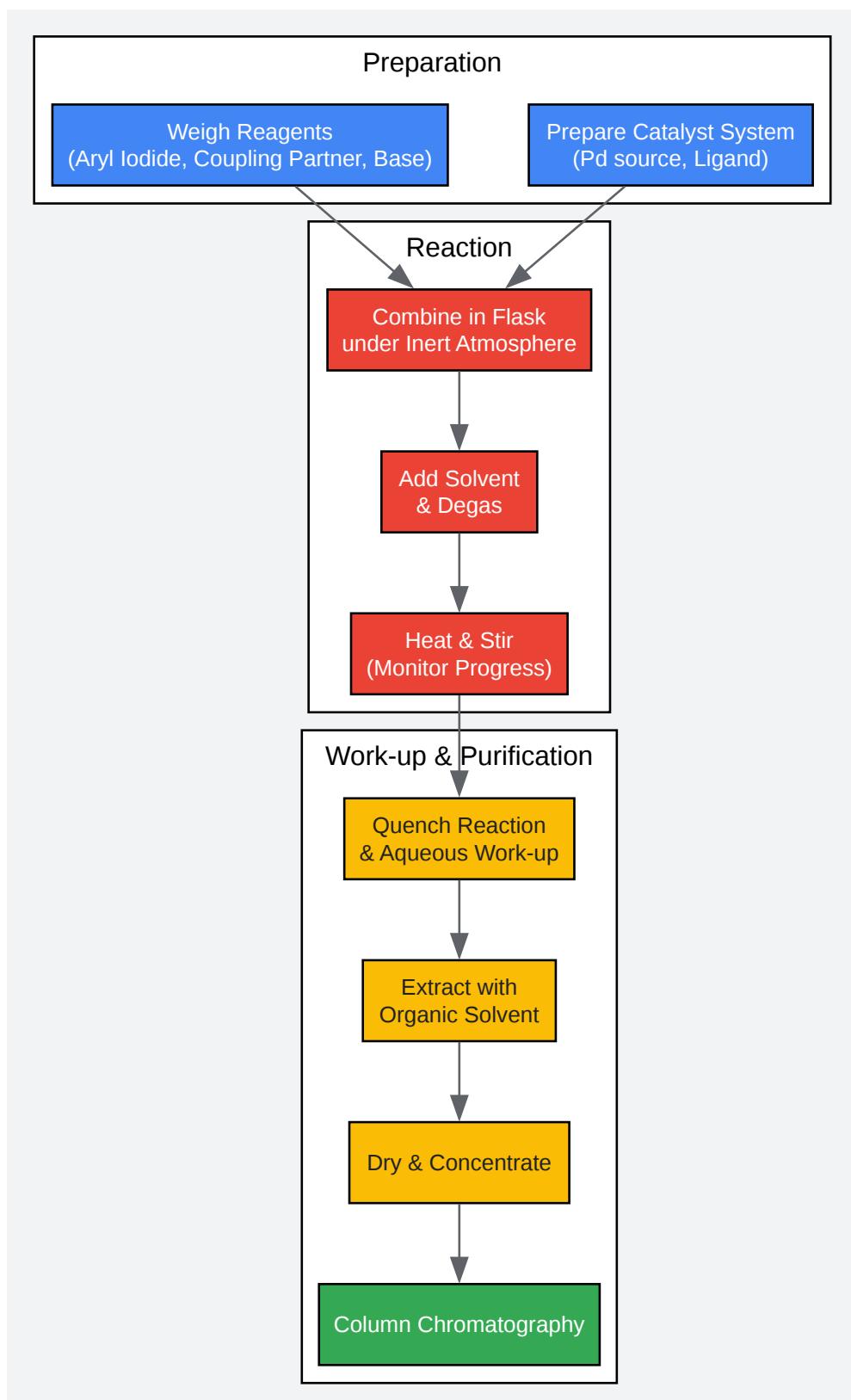
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.



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Caption: Catalytic cycle of the Negishi cross-coupling reaction.

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Caption: General experimental workflow for cross-coupling reactions.

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